molecular formula C8H16O3 B1337820 3,3-Diethoxy-2-butanone CAS No. 51933-13-2

3,3-Diethoxy-2-butanone

Cat. No. B1337820
CAS RN: 51933-13-2
M. Wt: 160.21 g/mol
InChI Key: PMZTXJBJUNAPSO-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-butanone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be used to infer some aspects of 3,3-Diethoxy-2-butanone's chemistry. For instance, compounds with similar structures, such as 3-hydroxy-3-methyl-2-butanone and 3-methoxy-3-methyl-1-butanol, are mentioned as being involved in solvent applications and reactions with atmospheric radicals .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Favorskii-type rearrangement of dihalo ketones induced by enolates, which is used to prepare important intermediates for natural product syntheses . Another method includes the rearrangement of p-ethoxy-pivalophenone catalyzed by AlCl3 to produce 3-(p-alkoxyphenyl)-3-methyl-2-butanones . These methods suggest that similar strategies could potentially be applied to synthesize 3,3-Diethoxy-2-butanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-Diethoxy-2-butanone can be analyzed using techniques such as X-ray crystallography, which provides information about molecular geometries in the crystal . Additionally, the introduction of substituents such as cyano groups can significantly affect the optical properties of these molecules, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms, which produces acetic acid and 2,3-butanedione as major products . The reaction of 3-methoxy-3-methyl-1-butanol with OH radicals results in the formation of acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal . These reactions provide insights into the potential reactivity of 3,3-Diethoxy-2-butanone with atmospheric radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of additional cyano groups affects the optical properties, as evidenced by UV/Vis and electrochemical measurements . The kinetics of reactions with atmospheric radicals also provide information on the reactivity and stability of these compounds, which can be related to their physical properties .

Scientific Research Applications

Biofuel Production and Application

Research indicates that 3,3-Diethoxy-2-butanone could play a role in biofuel production. The compound's derivatives, such as n-butanol, have been studied extensively for their potential as renewable biofuels. Studies highlight n-butanol's advantages over conventional fuels and other biofuels due to its superior fuel properties and combustion characteristics. It is suggested that n-butanol, derived from biological or chemical routes, could serve as a more efficient and sustainable alternative to gasoline or diesel fuel (Jin et al., 2011); (Ndaba et al., 2015).

Environmental and Health Monitoring

The compound has been implicated in studies concerning environmental pollution and health monitoring. For instance, volatile organic compounds (VOCs) including 2-butanone and its relatives have been identified as biomarkers in breath analysis for lung cancer diagnosis. This indicates a potential application in non-invasive diagnostic techniques for early detection of diseases (Saalberg & Wolff, 2016).

Bioseparation Technology

In the field of bioseparation, 3,3-Diethoxy-2-butanone derivatives have been explored for their utility in non-chromatographic bioseparation processes. The review of three-phase partitioning (TPP) as a bioseparation technology sheds light on its potential for extracting, separating, and purifying bioactive molecules, which could be advantageous for the food, cosmetics, and pharmaceutical industries (Yan et al., 2018).

Chemical Kinetics and Combustion

The kinetics and combustion processes of fuels incorporating 3,3-Diethoxy-2-butanone derivatives, such as butanol, have been reviewed. These studies aim to understand the chemical reactions and mechanisms underlying fuel combustion, which is crucial for developing cleaner and more efficient combustion technologies (Lai et al., 2011).

Drug Synthesis and Biotechnology

Levulinic acid, a derivative of 3,3-Diethoxy-2-butanone, has been identified as a key building block for synthesizing a variety of value-added chemicals, including drugs. Its unique chemical structure makes it versatile in drug synthesis, potentially reducing costs and simplifying production processes in the pharmaceutical industry (Zhang et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,3-diethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-10-8(4,7(3)9)11-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZTXJBJUNAPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447978
Record name 3,3-DIETHOXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxybutan-2-one

CAS RN

51933-13-2
Record name 3,3-DIETHOXY-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dibromomethyl-1,3-dioxolan-2-one (2.07 g, 7.6 mmole) and 1,8-diazabicyclo[5.4.0]undec-5-ene (2.26 ml, 15.2 mmole) in CH2Cl2 (20 ml) was stirred at 20° C. for 5 h, then anhydrous ethanol (5.0 ml, 85 mmole) was added, and the resulting mixture was stirred at 20° C. for 10 h. Flash chromatography (ethyl ether-hexane eluent) of the reaction mixture yielded 3,3-diethoxy-2-butanone as a colorless liquid (110 mg, 10%): IR (AgCl) 2965, 1722, 1350, 1253, 1133, 1050, 954 cm-1 ; 'H NMR (CDCl3) 1.23 (m, 9 H), 2.28 (s, 3 H), 3.50(q, J=7.5 Hz, 4 H).
Name
4,5-dibromomethyl-1,3-dioxolan-2-one
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
D Durairaj, JS Raj - Int. J. Life Sci. Pharma Res - researchgate.net
Endophytic fungi have been perceived as a potential source of bioactive secondary metabolites. Whereas Rhizopus as the endophytic fungi were isolated from the medicinal plant …
Number of citations: 0 www.researchgate.net
VA Chuiguk, PD Medik - Chemistry of Heterocyclic Compounds, 1978 - Springer
2,3-Diphenyl-1,2,3-triazolo[1,5-a]pyrimidinium salts, the structure of which was confirmed by the PMR spectra, were obtained by condensation of 4-amino-1,5-diphenyl-1,2,3-triazole …
Number of citations: 3 link.springer.com
M Suganthy, C Gajendra - Int. J. Chem. Stud., 2020 - researchgate.net
Strychnos nux-vomica commonly known as poison nut tree found to possess various pharmaceutical properties. The GC-MS analysis of methanolic and ethanolic leaf extracts revealed …
Number of citations: 2 www.researchgate.net
G Sudha, A Balasundaram - … J. Pharm. Res, 2018 - wjpr.s3.ap-south-1.amazonaws.com
The bioactive components of Padina pavonica have been evaluated using GC/MS. The chemical compositions of the methanolic extract of Padina pavonica were investigated using …
Number of citations: 4 wjpr.s3.ap-south-1.amazonaws.com
N Prabha, JR Bushra - Asian Journal of Research in Chemistry, 2019 - indianjournals.com
In this study, the bioactive compounds of Andrographis Paniculate have been analyzed and identified using Gas Chromatography Mass Spectrometer (GCMS) technique. The chemical …
Number of citations: 3 www.indianjournals.com
J Quick, R Jenkins - The Journal of Organic Chemistry, 1978 - ACS Publications
Conditions have been optimized to form the greatest amount of difluorobenze product. Under the following con-ditions: temperature,—78 C; fluorination schedule, 10/20/30; and fluorine …
Number of citations: 24 pubs.acs.org
D Raičević, T Popović, D Jančić, D Šuković… - Molecules, 2022 - mdpi.com
This paper presents the results of a study that examined the impact of grape variety on the volatile aroma compounds and sensory properties of standard and Muscat grape brandy …
Number of citations: 5 www.mdpi.com
S MATIJAŠEVIĆ, Z BEŠLIĆ, Z PRŽIĆ… - Annals of the …, 2018 - anale.agro-craiova.ro
A combined gas chromatographic-mass spectrometric (GC/MS) method was used in this study to detect volatile components of eight samples of grape brandy produced from Muscat …
Number of citations: 3 anale.agro-craiova.ro
JS Kim, SF Kam, HY Chung - Journal of the Korean Society for Applied …, 2009 - Springer
Volatile and odorous components in two Chinese wines, Moutai and Wuliangye, were partially investigated by direct solvent extraction. Sample extracts were analyzed by gas …
Number of citations: 17 link.springer.com
C Rajarathinam, A Ashwin… - World Journal …, 2018 - wjpr.s3.ap-south-1.amazonaws.com
The ethanolic extract of Carissa carandas was used on carbon steel in acidic medium for retardation of rust. The phyto constituents, antimicrobial activity were examined and GC-MS …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com

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